

YL-365: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: YL-365

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Introduction

YL-365 has emerged as a highly potent and selective antagonist for the G protein-coupled receptor 34 (GPR34), a lysophosphatidylserine (LysoPS) receptor implicated in various physiological and pathological processes, including immune response and neuropathic pain.^[1]^[2]^[3]^[4] This technical guide provides an in-depth overview of the target selectivity profile of **YL-365**, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Target and Potency

YL-365 demonstrates potent and specific antagonism of GPR34 with a reported half-maximal inhibitory concentration (IC₅₀) of 17 nM.^[1]^[5] Its mechanism of action is competitive, binding to a portion of the orthosteric binding pocket of GPR34.^[1]^[2]^[3]^[6] This binding event induces an allosteric change in the receptor, leading to its inactivation.^[1]^[2]^[3]

Target Selectivity Profile

A critical aspect of the development of **YL-365** is its remarkable selectivity. Extensive screening against a broad range of other receptors and kinases has demonstrated its high specificity for GPR34.

GPCR Selectivity

YL-365 was profiled against a panel of G protein-coupled receptors and displayed no significant activity, highlighting its selectivity for GPR34.[\[1\]](#)[\[6\]](#)

Table 1: GPCR Selectivity of **YL-365**

Target	Activity
Various GPCRs	No activity detected
(Note: For a comprehensive list of the tested GPCRs, refer to the supplementary information of the primary publication.)	

Kinase Selectivity

Furthermore, **YL-365** was evaluated against a large panel of human protein kinases and exhibited no inhibitory effects, underscoring its clean off-target profile in this regard.[\[1\]](#)[\[6\]](#)

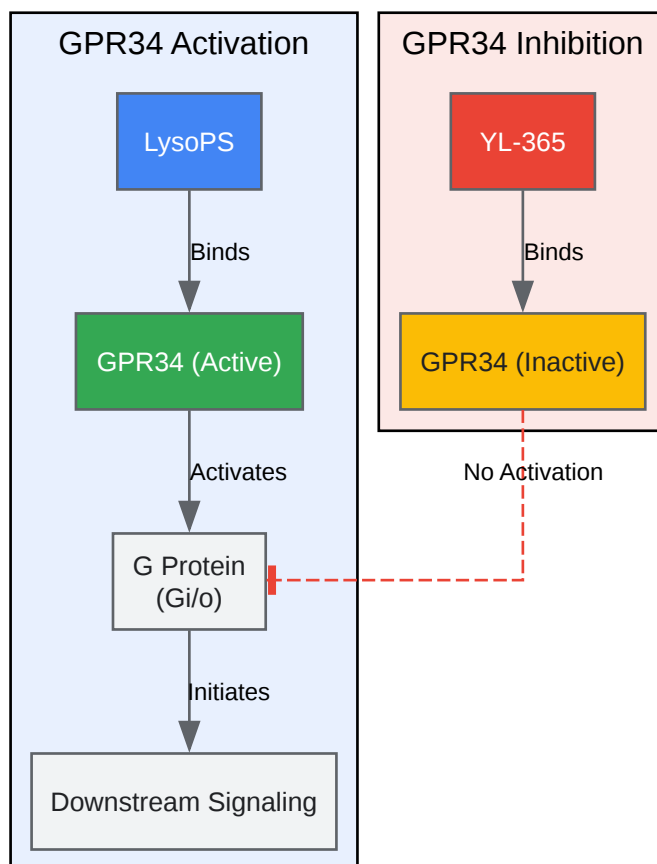
Table 2: Kinase Selectivity of **YL-365**

Target Panel	Activity
378 Human Protein Kinases	No inhibitory effect
(Note: For a detailed list of the screened kinases, please consult the supplementary materials of the original research article.)	

Signaling Pathway and Mechanism of Action

YL-365 functions by directly competing with the endogenous ligand, LysoPS, for the GPR34 binding pocket. Upon binding, **YL-365** stabilizes an inactive conformation of the receptor, preventing the G-protein coupling and subsequent downstream signaling.

GPR34 Signaling and Inhibition by YL-365

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Caption: GPR34 signaling pathway and its inhibition by **YL-365**.

Experimental Protocols

The characterization of **YL-365** involved several key experimental procedures, as outlined below.

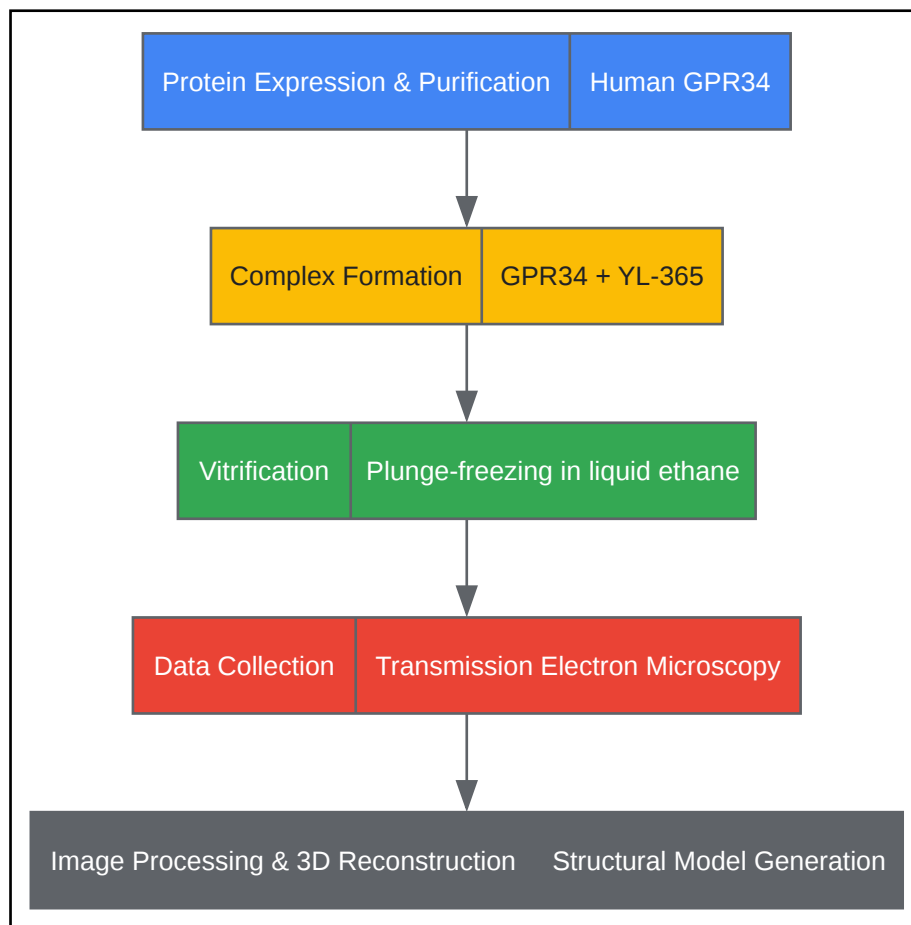
Cryo-Electron Microscopy (Cryo-EM)

To elucidate the structural basis of **YL-365**'s interaction with GPR34, cryo-electron microscopy was employed.

Workflow:

- **Protein Expression and Purification:** Human GPR34 was expressed and purified. To enhance stability for structural studies, fusion proteins were designed.
- **Complex Formation:** Purified GPR34 was incubated with **YL-365** to form the antagonist-bound complex.
- **Vitrification:** The complex solution was applied to EM grids and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.
- **Data Collection:** The vitrified samples were imaged using a transmission electron microscope.
- **Image Processing and 3D Reconstruction:** Collected micrographs were processed to reconstruct the three-dimensional structure of the GPR34-**YL-365** complex.

Cryo-EM Workflow for GPR34-YL-365 Complex

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Caption: A simplified workflow for Cryo-EM structural determination.

Gαi1-Gy2 Dissociation Assay

This assay was utilized to assess the functional consequences of mutations in the GPR34 binding pocket on the inhibitory activity of **YL-365**.

Methodology:

- **Cell Culture and Transfection:** Cells were co-transfected with plasmids encoding for GPR34 (wild-type or mutant), G α i1, and Gy2.
- **Ligand Stimulation:** Transfected cells were treated with varying concentrations of **YL-365**.
- **Signal Detection:** The dissociation of the G α i1-Gy2 complex, a hallmark of G protein activation, was measured using a suitable detection system (e.g., BRET or FRET).
- **Data Analysis:** The IC₅₀ values of **YL-365** for the wild-type and mutant receptors were determined and compared to evaluate the impact of the mutations.

Conclusion

YL-365 is a highly selective and potent antagonist of GPR34. Its specificity has been rigorously demonstrated through extensive screening against other GPCRs and a broad panel of kinases. The detailed structural and functional characterization of **YL-365** provides a solid foundation for its further development as a therapeutic agent targeting GPR34-mediated pathologies.

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